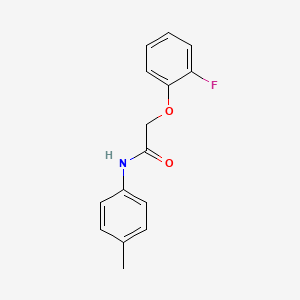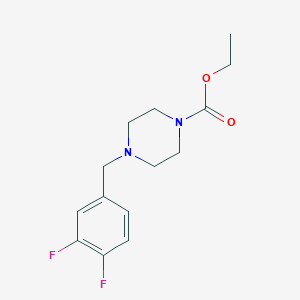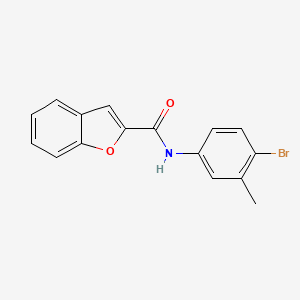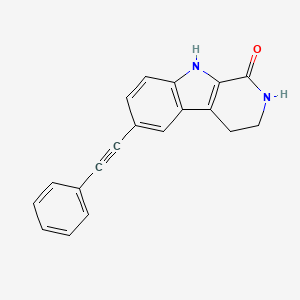
2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly known as FMA-1 and has been widely studied for its potential use in scientific research.
科学研究应用
FMA-1 has been studied for its potential use in scientific research as a selective antagonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system and is involved in the regulation of appetite, mood, and pain sensation. FMA-1 has been shown to selectively block the CB1 receptor without affecting other receptors, making it a valuable tool for studying the role of the CB1 receptor in various physiological processes.
作用机制
FMA-1 acts as a competitive antagonist of the CB1 receptor, binding to the receptor and preventing the binding of endogenous ligands such as anandamide and 2-arachidonoylglycerol. By blocking the CB1 receptor, FMA-1 reduces the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that FMA-1 can reduce food intake and body weight in rats, indicating its potential use in the treatment of obesity. FMA-1 has also been shown to reduce anxiety-like behavior and improve cognitive function in mice. Additionally, FMA-1 has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting its potential use in the treatment of drug addiction.
实验室实验的优点和局限性
One of the main advantages of FMA-1 is its selectivity for the CB1 receptor, which allows for the specific study of the role of the CB1 receptor in various physiological processes. However, FMA-1 has a relatively short half-life in vivo, which may limit its use in long-term studies. Additionally, FMA-1 has poor solubility in aqueous solutions, which may require the use of organic solvents in experiments.
未来方向
There are several potential future directions for the study of FMA-1. One area of research could focus on the use of FMA-1 in the treatment of obesity and other metabolic disorders. Another area of research could focus on the use of FMA-1 in the treatment of drug addiction. Additionally, further studies could investigate the potential use of FMA-1 in the treatment of anxiety and cognitive disorders. Finally, the development of more potent and selective CB1 receptor antagonists could lead to the discovery of new therapeutic agents for a variety of conditions.
In conclusion, FMA-1 is a valuable tool for studying the role of the CB1 receptor in various physiological processes. Its selectivity for the CB1 receptor and its ability to reduce the activity of the endocannabinoid system make it a promising candidate for the treatment of obesity, drug addiction, and other conditions. Further research is needed to fully understand the potential applications of FMA-1 in scientific research and clinical medicine.
合成方法
The synthesis of FMA-1 involves the reaction of 2-fluoroanisole and 4-methylphenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction produces FMA-1 as a white solid with a yield of approximately 70%.
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-11-6-8-12(9-7-11)17-15(18)10-19-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJCYLICCAKFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)



![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)

![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
